Spiro[1,3-benzodithiole-2,1'-cycloheptane]
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Overview
Description
Spiro[1,3-benzodithiole-2,1’-cycloheptane] is a spirocyclic compound characterized by its unique structure where two rings share a single common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-benzodithiole-2,1’-cycloheptane] typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center. Common synthetic routes include:
Dialkylation: This method involves the reaction of a dihalide with an activated carbon center to form the spirocyclic structure.
Cyclization Reactions: Cyclization methods such as intramolecular cyclization can also be employed to form the spirocyclic core.
Industrial Production Methods
Industrial production of Spiro[1,3-benzodithiole-2,1’-cycloheptane] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzodithiole-2,1’-cycloheptane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons.
Scientific Research Applications
Spiro[1,3-benzodithiole-2,1’-cycloheptane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Spiro[1,3-benzodithiole-2,1’-cycloheptane] exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to antioxidant activity and other biological effects .
Comparison with Similar Compounds
Similar Compounds
- Spiro[5.5]undecane
- Spiropentadiene
- Spirocyclic oxindoles
Uniqueness
Spiro[1,3-benzodithiole-2,1’-cycloheptane] is unique due to its combination of a benzodithiole ring with a cycloheptane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
89572-07-6 |
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Molecular Formula |
C13H16S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
spiro[1,3-benzodithiole-2,1'-cycloheptane] |
InChI |
InChI=1S/C13H16S2/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12(11)15-13/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
KFWWVYQOQMCRBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)SC3=CC=CC=C3S2 |
Origin of Product |
United States |
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